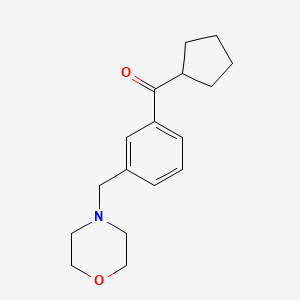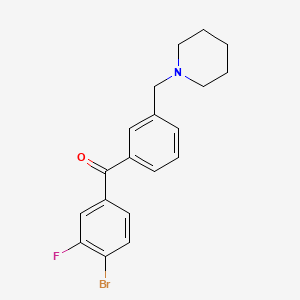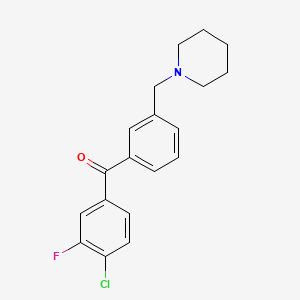![molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3](/img/structure/B1325725.png)
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is characterized by the presence of an azetidine ring, a phenyl group, and an ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate typically involves the reaction of 3-(azetidinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various azetidine derivatives.
Applications De Recherche Scientifique
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxoheptanoate: Similar structure but with an additional carbon in the chain.
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBAOFJGVOAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643289 |
Source


|
| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-14-3 |
Source


|
| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)






